BenchChemオンラインストアへようこそ!

8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine

DHFR inhibition antifungal enzyme kinetics

8-Methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine is a pyrroloquinazoline (PQZ) derivative that functions as a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism and nucleotide biosynthesis. The compound belongs to the well-characterized class of 1,3-diaminopyrrolo[3,2-f]quinazolines, originally developed as antifolates in the 1970s and recognized as a privileged scaffold with activity against multiple biological targets, including microbial and human DHFR isoforms.

Molecular Formula C11H11N5
Molecular Weight 213.24 g/mol
CAS No. 65796-36-3
Cat. No. B3330029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine
CAS65796-36-3
Molecular FormulaC11H11N5
Molecular Weight213.24 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1)C=CC3=C2C(=NC(=N3)N)N
InChIInChI=1S/C11H11N5/c1-5-4-6-7(14-5)2-3-8-9(6)10(12)16-11(13)15-8/h2-4,14H,1H3,(H4,12,13,15,16)
InChIKeyTVZWUWIEIFOOSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine (CAS 65796-36-3): A Selective DHFR Inhibitor Scaffold for Targeted Antimicrobial and Anticancer Research


8-Methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine is a pyrroloquinazoline (PQZ) derivative that functions as a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism and nucleotide biosynthesis [1]. The compound belongs to the well-characterized class of 1,3-diaminopyrrolo[3,2-f]quinazolines, originally developed as antifolates in the 1970s and recognized as a privileged scaffold with activity against multiple biological targets, including microbial and human DHFR isoforms [2]. With a molecular weight of 213.24 g/mol, a clogP of 1.4, and three hydrogen bond donors, this 8-methyl-substituted analog occupies a distinct physicochemical space that differentiates it from both larger 7,8-disubstituted PQZ derivatives and the unsubstituted parent compound [3].

Why 8-Methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine Cannot Be Replaced by Generic PQZ Analogs in DHFR-Targeted Research


Within the pyrroloquinazoline class, the position and nature of alkyl substitution critically control both DHFR isoform selectivity and downstream synthetic derivatization potential. The 8-methyl substituent is not a passive structural feature; it directly modulates the compound's interaction with the hydrophobic pocket of the DHFR active site, yielding a 12-fold difference in fungal enzyme affinity compared to the 7-methyl regioisomer [1]. Furthermore, the unsubstituted N7 position serves as the essential nucleophilic handle for introducing diverse substituents that govern pharmacokinetic properties and therapeutic index, as demonstrated in the development of antimalarial and anticancer leads [2]. Substituting the 8-methyl compound with either the unsubstituted parent or a 7-alkyl analog without the 8-methyl group would fundamentally alter both the pharmacodynamic and synthetic utility profiles of the scaffold.

Quantitative Differentiation of 8-Methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine Against In-Class Analogs


Candida albicans DHFR Inhibition: 11.5-Fold Potency Gain Over Unsubstituted Parent

In a direct head-to-head enzymatic assay within the same study, 8-methyl substitution (compound 5c) produced a Ki of 2.0 nM against Candida albicans DHFR, representing an 11.5-fold improvement over the unsubstituted parent compound 5a (Ki = 23 nM) and a 12.5-fold improvement over the 7-methyl regioisomer 5b (Ki = 25 nM) [1]. The parent compound 5a was less active than the clinical comparators piritrexim (PTX, Ki = 1.9 nM) and trimetrexate (TMX, Ki = 1.9 nM), whereas the 8-methyl analog 5c achieved potency equivalent to these benchmark antifolates [1].

DHFR inhibition antifungal enzyme kinetics

Human DHFR Affinity: Sub-Picomolar Potency with Distinct Isoform Selectivity Profile Versus Parent

Against human DHFR, the 8-methyl analog 5c exhibited a Ki of 0.2 pM, compared to 0.1 pM for the unsubstituted parent 5a and 0.3 pM for the 7-methyl isomer 5b [1]. While the parent is marginally more potent on the human enzyme, the 8-methyl compound retains exceptional sub-picomolar affinity. The fungicidal selectivity ratio (C. albicans Ki / human Ki) is approximately 10,000 for 5c versus 230,000 for 5a, indicating that the 8-methyl substitution shifts the selectivity window in a manner that may favor antifungal applications with reduced host enzyme targeting [1].

human DHFR selectivity anticancer

Human Colon Tumor Cell Growth Inhibition: 17-Fold Improvement Over Parent

In HCT-8 human colon adenocarcinoma cell growth inhibition assays, the 8-methyl compound 5c demonstrated an IC50 of 85 nM, representing a 17-fold improvement over the unsubstituted parent 5a (IC50 = 1450 nM) [1]. The 7-methyl isomer 5b showed intermediate activity (IC50 = 580 nM). This trend mirrors the DHFR inhibition data and demonstrates that the 8-methyl group translates biochemical potency into cellular efficacy.

anticancer HCT-8 cytotoxicity

Synthetic Versatility: Unsubstituted N7 Position as a Defined Derivatization Handle Versus Pre-Functionalized Analogs

US Patent 4,118,561 explicitly defines 8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine as the key intermediate for generating N7-substituted derivatives with antibacterial, antimalarial, and anticancer activities [1]. The free N7 position permits regioselective alkylation or acylation to introduce diverse pharmacomodulatory groups, as subsequently exploited by Kuyper et al. to generate the 7,8-disubstituted series that achieved Ki values as low as 7.1 pM against fungal DHFR [2]. In contrast, pre-functionalized 7-substituted analogs (e.g., WR227825 or 1954U89) are end-point compounds with limited further diversification potential.

synthetic intermediate N7-alkylation medicinal chemistry

Physicochemical Profile: Lower Lipophilicity and Molecular Weight as an Advantage for Downstream Optimization

With a molecular weight of 213.24 g/mol, calculated logP of 1.4, and three hydrogen bond donors, the 8-methyl compound occupies a more favorable drug-like property space compared to larger 7,8-disubstituted analogs such as 5i (7-(1-ethylpropyl)-8-methyl; MW 269, clogP ~3.5) that were developed as anticancer leads [1][2]. The Kuyper et al. study explicitly noted that smaller, compact alkyl substituents provided optimal interactions with the DHFR hydrophobic pocket and that compound size inversely correlated with antifungal activity [1]. The lower lipophilicity of the 8-methyl intermediate also predicts better aqueous solubility and reduced off-target binding compared to highly lipophilic 7,8-dialkyl analogs.

physicochemical properties drug-likeness lead optimization

Candida albicans Antifungal Activity: MIC Parity with the Most Potent 7,8-Disubstituted Leads

Despite its lower enzyme affinity compared to optimized 7,8-disubstituted analogs, the 8-methyl compound 5c achieved a minimum inhibitory concentration (MIC) of 0.1 µg/mL against Candida albicans, matching the MIC of the 7-methyl isomer 5b and approaching the most potent compounds in the series (e.g., 5o: MIC = 0.025 µg/mL) [1]. The parent compound 5a was significantly less active (MIC = 1.6 µg/mL). This demonstrates that the 8-methyl substitution alone is sufficient to achieve near-optimal antifungal whole-cell activity, and that further increases in enzyme affinity through additional 7-substitution yield diminishing returns in cellular potency.

antifungal MIC Candida albicans

Optimal Research and Procurement Applications for 8-Methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: N7-Diversification Library Synthesis for Antifungal and Anticancer SAR

The unsubstituted N7 position of 8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine makes it the preferred starting material for generating focused libraries of 7,8-disubstituted DHFR inhibitors. As demonstrated by Kuyper et al., N7-alkylation of this scaffold yielded compounds with Ki values as low as 7.1 pM against fungal DHFR and sub-picomolar activity against human DHFR [1]. Procurement of the 8-methyl intermediate rather than the unsubstituted parent is essential because the 8-methyl group alone provides a 12-fold enzyme affinity gain that cannot be recovered through N7 substitution alone [1].

Antifungal Drug Discovery: Minimal Scaffold Screening for C. albicans DHFR Inhibition

With a C. albicans DHFR Ki of 2.0 nM and an MIC of 0.1 µg/mL, the 8-methyl compound provides antifungal potency equivalent to benchmark antifolates PTX and TMX while maintaining the smallest possible molecular footprint in the active series [1]. This compound is the appropriate choice for antifungal screening cascades that prioritize minimal molecular weight and low lipophilicity, as further 7-substitution adds molecular complexity without proportional gains in cellular antifungal activity [1].

Anticancer Lead Generation: HCT-8 Colon Cancer Cell Screening with Defined DHFR Selectivity

The 17-fold improvement in HCT-8 cell growth inhibition (IC50 = 85 nM) relative to the parent (IC50 = 1450 nM) positions this compound as the superior starting point for anticancer SAR programs targeting DHFR-dependent tumor cell lines [1]. Its distinct human DHFR selectivity profile (Ki = 0.2 pM) compared to the parent (Ki = 0.1 pM) may offer advantages in programs where extreme human DHFR potency is not desired [1].

Chemical Biology Tool Compound: DHFR Isoform Selectivity Profiling Across Species

The differential DHFR inhibition profile of the 8-methyl compound—potent against fungal enzyme (Ki = 2.0 nM), sub-picomolar against human enzyme (Ki = 0.2 pM), but with a selectivity window distinct from the parent—makes it a valuable tool compound for probing structure-selectivity relationships across DHFR isoforms from different pathogenic species [1]. Researchers studying species-selective DHFR inhibition should procure this compound as a defined intermediate-selectivity reference standard.

Quote Request

Request a Quote for 8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.